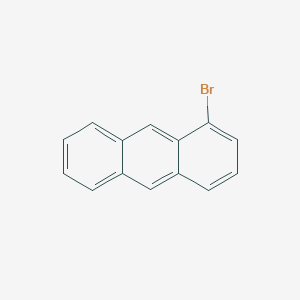

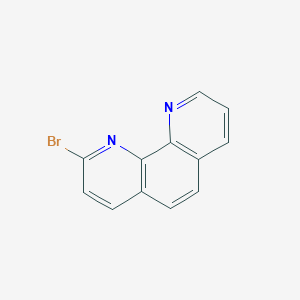

2-Brom-1,10-Phenanthrolin

Übersicht

Beschreibung

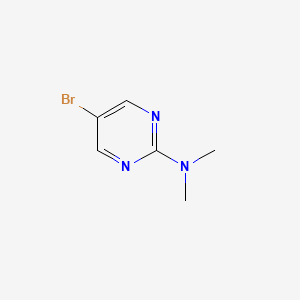

2-Bromo-1,10-phenanthroline (2-Br-1,10-phen) is an organic compound that is widely used in synthetic chemistry, medicinal chemistry and biochemistry. It is a versatile reagent that can be used for a variety of reactions, including oxidation, reduction, cyclization, amination, and condensation. It is also used as a catalyst in the synthesis of organic compounds. 2-Br-1,10-phen is a colorless solid with a melting point of 110-112 °C, and is soluble in most organic solvents.

Wissenschaftliche Forschungsanwendungen

Kristallographie und Strukturanalyse

2-Brom-1,10-Phenanthrolin: wurde in der Kristallographie verwendet, um Halogenbindungen in Kristallstrukturen zu untersuchen . Die Verbindung bildet Komplexe mit anderen Molekülen, wie z. B. 1,4-Diiodotetrafluorbenzol, die dann analysiert werden, um die nichtkovalenten Wechselwirkungen zu verstehen, die zur Stabilität und Bildung von Kristallgittern beitragen. Dieses Wissen ist entscheidend für die Entwicklung neuer Materialien mit gewünschten Eigenschaften.

Synthese von bromierten Phenanthrolinderivaten

Die Verbindung dient als Vorläufer bei der Synthese verschiedener bromierter Phenanthrolinderivate . Diese Derivate sind wichtig für die Entwicklung neuer Pharmazeutika, in der Materialwissenschaft und als Zwischenprodukte in der organischen Synthese. Die regioselektive Bromierung ist ein wichtiger Schritt bei der Modifizierung des Phenanthrolinkerns, um neue funktionelle Gruppen einzuführen.

Metallkomplexkatalyse

This compound: wird verwendet, um Metallkomplexe zu bilden, die als Katalysatoren in verschiedenen chemischen Reaktionen wirken . Diese Komplexe können wichtige Umwandlungen sowohl in industriellen als auch in Laborumgebungen katalysieren, was sie zu wertvollen Werkzeugen im Bereich der Katalyse macht.

Biologische Studien

In der biologischen Forschung wurden This compound und seine Derivate auf ihre Wechselwirkungen mit biologischen Membranen und ihre möglichen pharmakologischen Aktivitäten untersucht . Diese Studien liefern Einblicke in das biophysikalische Verhalten des Moleküls und seine potenzielle Verwendung als Therapeutikum.

Anwendungen in der Umweltwissenschaft

Die Rolle von This compound in der Umweltwissenschaft hängt mit seiner Wechselwirkung mit anderen Chemikalien und seiner potenziellen Verwendung bei der Untersuchung von Umweltproben zusammen . Seine Fähigkeit, stabile Komplexe mit verschiedenen Metallen zu bilden, kann bei der Detektion und Analyse von Schadstoffen genutzt werden.

Analytische Chemie-Techniken

In der analytischen Chemie wird This compound als Reagenz in spektrophotometrischen Methoden zur Bestimmung von Metallionen verwendet . Seine Komplexe mit Metallen weisen eindeutige optische Eigenschaften auf, die gemessen werden können, um die Anwesenheit bestimmter Metalle in einer Probe zu quantifizieren.

Safety and Hazards

Biochemische Analyse

Biochemical Properties

2-Bromo-1,10-phenanthroline plays a significant role in biochemical reactions, particularly in the inhibition of metallopeptidases. It interacts with enzymes such as carboxypeptidase A by chelating the metal ion required for catalytic activity, thereby rendering the enzyme inactive . This compound also forms complexes with various metal ions, which can be utilized in coordination chemistry and catalysis .

Cellular Effects

2-Bromo-1,10-phenanthroline has notable effects on cellular processes. It influences cell function by inhibiting metallopeptidases, which are crucial for protein degradation and processing . This inhibition can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, the removal of zinc ions from metallopeptidases by 2-Bromo-1,10-phenanthroline can lead to the accumulation of inactive apoenzymes, disrupting normal cellular functions .

Molecular Mechanism

At the molecular level, 2-Bromo-1,10-phenanthroline exerts its effects primarily through the chelation of metal ions. By binding to the active site of metallopeptidases, it removes the essential metal ion, such as zinc, required for enzymatic activity . This results in the formation of an inactive enzyme complex, thereby inhibiting the enzyme’s function. Additionally, 2-Bromo-1,10-phenanthroline can form coordination complexes with other metal ions, influencing various biochemical pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Bromo-1,10-phenanthroline can change over time. The compound is relatively stable under standard storage conditions, but its activity may degrade over extended periods or under harsh conditions . Long-term studies have shown that the inhibition of metallopeptidases by 2-Bromo-1,10-phenanthroline can lead to sustained changes in cellular function, including altered protein processing and gene expression .

Dosage Effects in Animal Models

The effects of 2-Bromo-1,10-phenanthroline vary with different dosages in animal models. At low doses, it effectively inhibits metallopeptidases without causing significant toxicity . At higher doses, it can lead to adverse effects, including toxicity and disruption of normal cellular functions . Threshold effects have been observed, where a certain dosage is required to achieve effective enzyme inhibition without causing harm .

Metabolic Pathways

2-Bromo-1,10-phenanthroline is involved in various metabolic pathways, primarily through its interaction with metallopeptidases and other metal-dependent enzymes . It can affect metabolic flux by altering the activity of these enzymes, leading to changes in metabolite levels and overall metabolic balance . The compound’s ability to chelate metal ions also plays a role in its metabolic effects .

Transport and Distribution

Within cells and tissues, 2-Bromo-1,10-phenanthroline is transported and distributed through interactions with transporters and binding proteins . Its localization and accumulation can be influenced by these interactions, affecting its overall activity and function . The compound’s ability to form stable complexes with metal ions also contributes to its distribution within biological systems .

Subcellular Localization

The subcellular localization of 2-Bromo-1,10-phenanthroline is influenced by its interactions with specific targeting signals and post-translational modifications . These interactions can direct the compound to specific compartments or organelles, where it exerts its biochemical effects . The ability of 2-Bromo-1,10-phenanthroline to chelate metal ions also plays a role in its subcellular localization and activity .

Eigenschaften

IUPAC Name |

2-bromo-1,10-phenanthroline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7BrN2/c13-10-6-5-9-4-3-8-2-1-7-14-11(8)12(9)15-10/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRJUDAZGVGIDLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C3=C(C=C2)C=CC(=N3)Br)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401310088 | |

| Record name | 2-Bromo-1,10-phenanthroline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401310088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

22426-14-8 | |

| Record name | 2-Bromo-1,10-phenanthroline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22426-14-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-1,10-phenanthroline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401310088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of the crystal structure of the 2-bromo-1,10-phenanthroline – 1,4-diiodotetrafluorobenzene cocrystal?

A1: The study elucidated the crystal structure of the cocrystal formed by 2-bromo-1,10-phenanthroline and 1,4-diiodotetrafluorobenzene, revealing key details about its molecular packing and intermolecular interactions. The research identified the presence of halogen bonds within the crystal structure []. This information is crucial for understanding the solid-state properties of these types of materials and can be valuable in fields like materials science and crystal engineering.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Azabicyclo[2.2.1]hept-5-ene hydrochloride](/img/structure/B1281542.png)